molecular formula C7H12ClNO3 B6223582 6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2763776-48-1

6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6223582
CAS No.: 2763776-48-1
M. Wt: 193.6
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Description

6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule contributes to its complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler precursors. One common approach is the intramolecular cyclization of appropriately substituted amino alcohols or amino acids. The reaction conditions often require the use of strong acids or bases to promote cyclization and subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine: . Its structural complexity and biological activity make it a candidate for the development of new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: Similar bicyclic structure with an additional oxygen atom.

  • 2-azabicyclo[3.2.1]octane scaffold:

Uniqueness: 6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms in the bicyclic structure, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2763776-48-1

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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